molecular formula C24H33F3O2 B070709 trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate CAS No. 175859-25-3

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate

Katalognummer: B070709
CAS-Nummer: 175859-25-3
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: HLAAQSOEPOMMTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate typically involves the esterification of 3,4,5-trifluorophenol with 4’-pentylbicyclohexyl-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that derivatives of trifluorophenyl compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression . Further investigations into trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate's mechanism of action could provide insights into its efficacy against various cancer types.

Material Science

In material science, the compound's unique fluorinated structure can be leveraged to develop advanced materials with enhanced thermal stability and chemical resistance.

Application in Coatings
Fluorinated compounds are known for their low surface energy and hydrophobic properties. Incorporating this compound into polymer matrices could lead to the creation of coatings that resist dirt accumulation and corrosion . This application is particularly relevant in industries requiring durable surfaces under harsh conditions.

Pharmaceutical Development

The compound's ability to modulate biological activity makes it a subject of interest in pharmaceutical research.

Potential as a Drug Candidate
Due to its bioactivity profile and structural characteristics, this compound may serve as a lead compound in the synthesis of new drugs targeting specific diseases. Its efficacy in modulating enzyme activity or receptor interactions warrants further exploration through in vitro and in vivo studies .

Wirkmechanismus

The mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is not extensively studied. its effects are likely related to its ability to interact with specific molecular targets and pathways. In the context of liquid crystal materials, the compound’s structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties .

Vergleich Mit ähnlichen Verbindungen

  • trans,trans-3,4,5-Trifluorophenyl 4’-propylbicyclohexyl-4-carboxylate
  • trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl

Uniqueness: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is unique due to its specific combination of fluorinated phenyl and bicyclohexyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for use in liquid crystal materials, where precise molecular alignment is crucial .

Biologische Aktivität

Trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H33F3O2
  • Molecular Weight : 408.52 g/mol
  • Chemical Structure : The compound features a trifluorophenyl group attached to a bicyclohexyl structure, which is known to influence its biological activity.

Synthesis

The synthesis of this compound involves several steps that may include the formation of the bicyclohexyl framework followed by the introduction of the trifluorophenyl and carboxylate groups. Specific synthetic pathways can vary based on the desired purity and yield.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from low micromolar to single-digit nanomolar against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
CompoundCell LineIC50 (nM)
3eA5491.7
3eMCF-738
CA-4A5491.2
CA-4MCF-70.96

The proposed mechanism for the antiproliferative effects includes:

  • Binding to Tubulin : Similar compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin . This action interferes with mitosis and induces apoptosis.
  • Induction of Apoptosis : Studies have reported that these compounds activate caspases (caspase-2, -3, and -8), leading to programmed cell death without causing mitochondrial depolarization .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against normal human cells. Results indicated moderate cytotoxic effects with GI50 values suggesting preferential action on proliferating cells compared to resting peripheral blood lymphocytes (PBL) .

Case Studies

Several case studies highlight the compound's potential in cancer therapy:

  • MCF-7 Breast Cancer Cells : A study demonstrated that derivatives similar to this compound were significantly more potent than traditional chemotherapeutics like combretastatin A4 in MCF-7 cells .
  • Resistance Profiles : The compound showed effectiveness against multidrug-resistant cell lines overexpressing P-glycoprotein .

Eigenschaften

IUPAC Name

(3,4,5-trifluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28)29-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAAQSOEPOMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625242
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175859-25-3
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 3,4,5-trifluorophenyl ester, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.